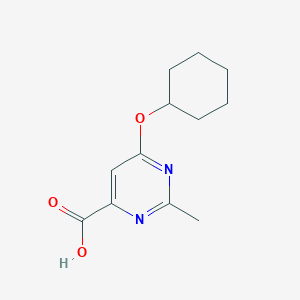
4-(4-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Méthodes De Préparation
The synthesis of 4-(4-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine typically involves the reaction of 4-chlorobenzaldehyde with methylsulfonylacetonitrile in the presence of a base, followed by cyclization with guanidine. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Analyse Des Réactions Chimiques
4-(4-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying enzyme interactions and protein binding.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(4-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine include:
4-(4-Chlorophenyl)-6-(2,2,2-trifluoro-1-(3’-fluoro-[1,1’-biphenyl]-4-yl)ethoxy)pyrimidin-2-amine: This compound has a similar pyrimidine core but with different substituents, leading to distinct chemical and biological properties.
Imidazo[1,2-a]pyridines: These compounds share a heterocyclic structure and are used in similar applications, such as pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H10ClN3O2S |
|---|---|
Poids moléculaire |
283.73 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-5-methylsulfonylpyrimidin-2-amine |
InChI |
InChI=1S/C11H10ClN3O2S/c1-18(16,17)9-6-14-11(13)15-10(9)7-2-4-8(12)5-3-7/h2-6H,1H3,(H2,13,14,15) |
Clé InChI |
SIFNPXXODJMZRB-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CN=C(N=C1C2=CC=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



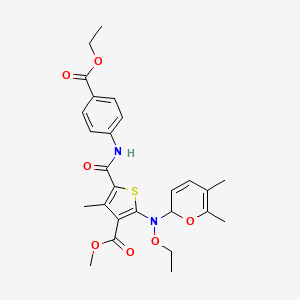
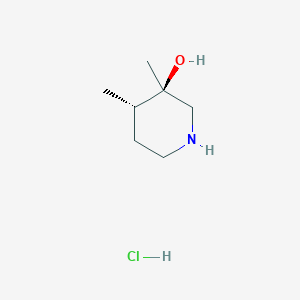
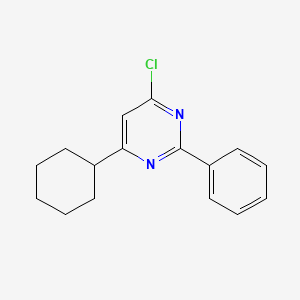




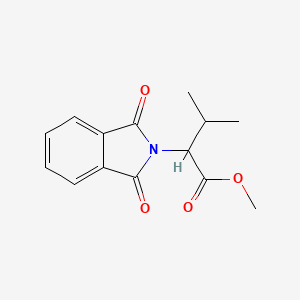
![[1,4'-Bipiperidin]-4-one](/img/structure/B11785046.png)
